molecular formula C11H12N6O4 B12390568 6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile

6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile

Cat. No.: B12390568
M. Wt: 292.25 g/mol
InChI Key: OFQPWKHCCVUSEB-MDIMCQLDSA-N
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Description

6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile is a complex organic compound with significant applications in various scientific fields It is characterized by its unique structure, which includes an amino group, a purine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups .

Scientific Research Applications

6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes involved in DNA replication and repair. By binding to these targets, the compound can inhibit their activity, leading to the disruption of cellular processes. This mechanism is particularly relevant in its potential use as an antiviral or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H12N6O4

Molecular Weight

292.25 g/mol

IUPAC Name

6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile

InChI

InChI=1S/C11H12N6O4/c12-1-5-15-9(13)6-10(16-5)17(3-14-6)11-8(20)7(19)4(2-18)21-11/h3-4,7-8,11,18-20H,2H2,(H2,13,15,16)/t4-,7?,8+,11-/m1/s1

InChI Key

OFQPWKHCCVUSEB-MDIMCQLDSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)C#N)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#N)N

Origin of Product

United States

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